3-苯基-2,5-二氢噻吩 1,1-二氧化物

描述

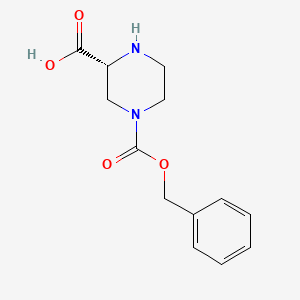

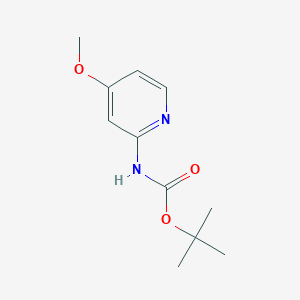

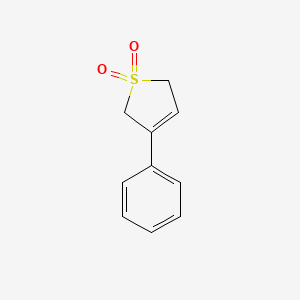

3-Phenyl-2,5-dihydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C10H10O2S1. It has an average mass of 194.250 Da and a monoisotopic mass of 194.040146 Da1. This product is intended for research use only2.

Synthesis Analysis

While specific synthesis methods for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide were not found, there are studies on the synthesis of related compounds. For instance, a method for the synthesis of polycyclic derivatives of sulfolane (sulfolene) has been reviewed3. The reactions of polyalkylation, transformations of functional groups of the sulfolene ring, as well as the addition reaction at endo- and exocyclic multiple bonds are considered3.Molecular Structure Analysis

The molecular structure of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide is not directly available. However, the molecular structure of related compounds, such as 2,5-Dihydrothiophene 1,1-dioxide, has been investigated4. The atoms in the five-membered heterocycle of the sulfones are almost coplanar, while the oxygen atoms of the sulfonyl group SO2 lie at an identical distance on different sides of this plane4.Chemical Reactions Analysis

Specific chemical reactions involving 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide were not found. However, sulfolenes (dihydrothiophene-1,1-dioxides) and their derivatives are widely used in the synthesis of various cyclic compounds3. They have been used as dienes, dienophiles, and dipolarophiles in cyclization, react with nucleophiles and electrophiles, and undergo various transformations involving opening of the heterocycle ring3.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide are not directly available. However, it is known that sulfolene, a related compound, is a white, odorless, crystalline, indefinitely storable solid, which dissolves in water and many organic solvents5.科学研究应用

结构和电子性质

取代基对结构和振动性质的影响:Arjunan 等人(2015 年)的一项研究重点关注了 2,5-二氢噻吩-1,1-二氧化物及其衍生物的光谱和理论量子化学研究。该研究应用了 FTIR 和 FT-拉曼光谱技术以及 B3LYP 方法来了解取代基对这些化合物结构、振动和电子性质的影响。该研究提供了对几何参数、分子静电势表面和化学反应位点的见解,这对于设计具有所需化学性质的分子至关重要 (Arjunan,Thirunarayanan,Durga Devi 和 Mohan,2015)。

化学合成和反应性

不对称氢化:Meng 等人(2017 年)使用带有手性膦-恶唑啉配体的铱催化剂,为 3-取代的 2,5-二氢噻吩 1,1-二氧化物开发了一种有效的不对称氢化工艺。该研究突出了该催化剂氢化 3-取代的 2,5-二氢噻吩 1,1-二氧化物的能力,为合成具有中等至高对映选择性的手性化合物提供了一条途径 (Meng,Xia,Wang,Zhang,Yang 和 Zhang,2017)。

改进的合成和结构特征:Savelev 等人(2021 年)开发了一种改进的程序,用于合成一系列以前未知的 2-亚苄基-4-硝基-2,5-二氢噻吩 1,1-二氧化物。建立了这些化合物的结构特征,展示了它们作为组装稠合环状亚硝基磺醇烷衍生物的底物的潜力 (Savelev,Efremova,Lapshina,Gurzhiy 和 Belyakov,2021)。

光电性质

调整光电性质:Tsai 等人(2013 年)制备了 2,5-双(三丁基锡基)噻吩 1,1-二氧化物,并将其用于 Stille 交叉偶联反应,以提供具有给电子或吸电子取代基的噻吩 1,1-二氧化物。该研究展示了吸电子基团如何促进这些砜杂环的还原,影响它们的光电性质,这对于电子和光电器件的开发至关重要 (Tsai,Chirdon,Maurer,Bernhard 和 Noonan,2013)。

安全和危害

Specific safety and hazard information for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide was not found. However, it is important to handle all chemical substances with care, using appropriate personal protective equipment, and to avoid ingestion and inhalation67.

未来方向

The future directions for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide are not directly available. However, sulfolenes and their derivatives are of interest in the production of new polymeric and oligomeric materials for optics and electronics3. The introduction of the thiophene 1,1-dioxide fragment into the oligothiophene chain has made it possible to create materials with high photoluminescence in the solid state3.

属性

IUPAC Name |

3-phenyl-2,5-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c11-13(12)7-6-10(8-13)9-4-2-1-3-5-9/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSYLFPQPSYRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1(=O)=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365430 | |

| Record name | 3-phenyl-2,5-dihydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-2,5-dihydrothiophene 1,1-dioxide | |

CAS RN |

57465-40-4 | |

| Record name | 3-phenyl-2,5-dihydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。